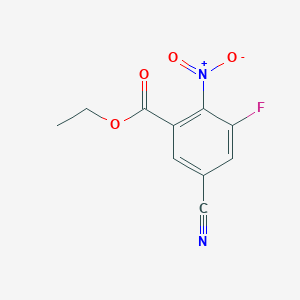
Ethyl 5-cyano-3-fluoro-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-3-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C10H7FN2O4. It is a derivative of benzoic acid, featuring a cyano group, a fluoro substituent, and a nitro group on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-3-fluoro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of 3-fluorobenzotrifluoride using mixed acids as nitrating agents. This process is conducted in a continuous-flow millireactor to ensure optimal reaction conditions and safety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow reactors are preferred for their efficiency and ability to control reaction parameters, reducing the risk of byproduct formation and ensuring higher yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-3-fluoro-2-nitrobenzoate can undergo various chemical reactions, including:
Nitration: Introduction of nitro groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions:
Nitration: Mixed acids (e.g., nitric acid and sulfuric acid) at controlled temperatures.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro group yields amines, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Ethyl 5-cyano-3-fluoro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds and potential therapeutic agents.
Industry: Utilized in the development of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-3-fluoro-2-nitrobenzoate involves its interaction with molecular targets and pathways. The presence of electron-withdrawing groups like cyano, fluoro, and nitro groups can influence its reactivity and interactions with enzymes or receptors. These interactions can modulate biological pathways, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
- Ethyl 3-fluoro-2-nitrobenzoate
- 5-fluoro-2-nitrobenzotrifluoride
- 3-cyano-2-fluoropyridine
Comparison: Ethyl 5-cyano-3-fluoro-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H7FN2O4 |
|---|---|
Molecular Weight |
238.17 g/mol |
IUPAC Name |
ethyl 5-cyano-3-fluoro-2-nitrobenzoate |
InChI |
InChI=1S/C10H7FN2O4/c1-2-17-10(14)7-3-6(5-12)4-8(11)9(7)13(15)16/h3-4H,2H2,1H3 |
InChI Key |
PITMFHMNCXAHRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















